Cas no 898429-40-8 (4-(ethanesulfonyl)-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}benzamide)

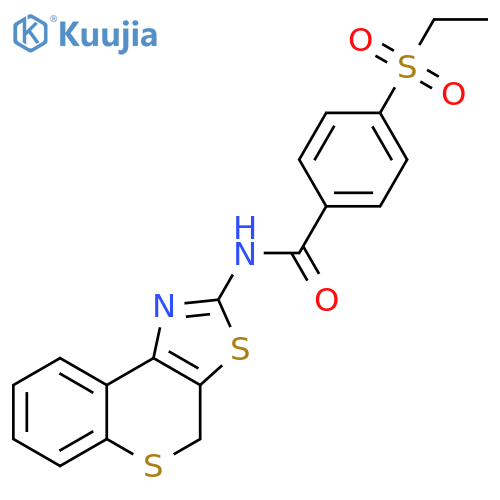

898429-40-8 structure

商品名:4-(ethanesulfonyl)-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}benzamide

CAS番号:898429-40-8

MF:C19H16N2O3S3

メガワット:416.536940574646

CID:5490384

4-(ethanesulfonyl)-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}benzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide, N-4H-[1]benzothiopyrano[4,3-d]thiazol-2-yl-4-(ethylsulfonyl)-

- 4-(ethanesulfonyl)-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}benzamide

-

- インチ: 1S/C19H16N2O3S3/c1-2-27(23,24)13-9-7-12(8-10-13)18(22)21-19-20-17-14-5-3-4-6-15(14)25-11-16(17)26-19/h3-10H,2,11H2,1H3,(H,20,21,22)

- InChIKey: NFLCICCFGJWWEJ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC2C3=CC=CC=C3SCC=2S1)(=O)C1=CC=C(S(CC)(=O)=O)C=C1

4-(ethanesulfonyl)-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2648-0629-2mg |

4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |

898429-40-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2648-0629-10μmol |

4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |

898429-40-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2648-0629-25mg |

4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |

898429-40-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2648-0629-2μmol |

4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |

898429-40-8 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2648-0629-5mg |

4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |

898429-40-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2648-0629-3mg |

4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |

898429-40-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2648-0629-10mg |

4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |

898429-40-8 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2648-0629-50mg |

4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |

898429-40-8 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2648-0629-4mg |

4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |

898429-40-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2648-0629-20mg |

4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |

898429-40-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 |

4-(ethanesulfonyl)-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}benzamide 関連文献

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

898429-40-8 (4-(ethanesulfonyl)-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}benzamide) 関連製品

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 503537-97-1(4-bromooct-1-ene)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量